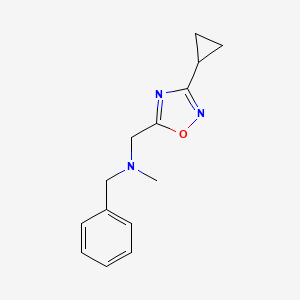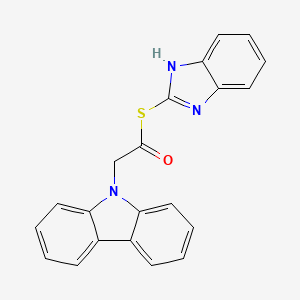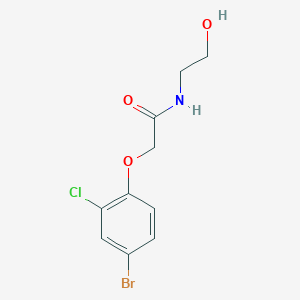
N-(3,5-dichlorophenyl)-N'-3-isoxazolylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dichlorophenyl)-N'-3-isoxazolylurea, also known as DIuron, is a herbicide that has been widely used in agriculture to control weeds. It belongs to the class of urea herbicides and is known for its high efficacy against a broad range of weed species. DIuron was first introduced in the 1950s and has since then become one of the most widely used herbicides in the world.
作用機序
N-(3,5-dichlorophenyl)-N'-3-isoxazolylurea works by inhibiting photosynthesis in plants. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for the transfer of electrons during the light-dependent reactions of photosynthesis. By inhibiting this protein, N-(3,5-dichlorophenyl)-N'-3-isoxazolylurea prevents the transfer of electrons and thus disrupts the photosynthetic process.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3,5-dichlorophenyl)-N'-3-isoxazolylurea have been extensively studied. It has been found to cause a range of effects in plants, including inhibition of photosynthesis, reduced growth, and chlorosis. In addition to its effects on plants, N-(3,5-dichlorophenyl)-N'-3-isoxazolylurea has also been found to have toxic effects on aquatic organisms and is known to accumulate in the environment.
実験室実験の利点と制限
N-(3,5-dichlorophenyl)-N'-3-isoxazolylurea has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available. It is also highly effective against a broad range of weed species, making it a useful tool for studying plant physiology and biochemistry. However, its toxicity to aquatic organisms and potential environmental impact should be taken into consideration when using it in laboratory experiments.
将来の方向性
There are several potential future directions for research on N-(3,5-dichlorophenyl)-N'-3-isoxazolylurea. One area of interest is the development of new herbicides based on the structure of N-(3,5-dichlorophenyl)-N'-3-isoxazolylurea. Another area of interest is the potential use of N-(3,5-dichlorophenyl)-N'-3-isoxazolylurea in cancer treatment. Studies have shown that N-(3,5-dichlorophenyl)-N'-3-isoxazolylurea has anti-cancer properties and may be useful in the development of new cancer therapies. Additionally, research on the environmental impact of N-(3,5-dichlorophenyl)-N'-3-isoxazolylurea and its potential effects on human health is an important area of future research.
合成法
The synthesis of N-(3,5-dichlorophenyl)-N'-3-isoxazolylurea involves the reaction of 3,5-dichloroaniline with hydroxylamine hydrochloride to form 3,5-dichloroisonitrosamine. This intermediate is then reacted with urea to form N-(3,5-dichlorophenyl)-N'-3-isoxazolylurea. The synthesis process is relatively simple and can be carried out using standard laboratory equipment.
科学的研究の応用
N-(3,5-dichlorophenyl)-N'-3-isoxazolylurea has been extensively studied for its herbicidal properties and has been found to be highly effective against a broad range of weed species. Its use in agriculture has been well established and it is considered to be one of the most important herbicides in modern agriculture. In addition to its use as a herbicide, N-(3,5-dichlorophenyl)-N'-3-isoxazolylurea has also been studied for its potential applications in other areas such as cancer treatment and as a fungicide.
特性
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(1,2-oxazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O2/c11-6-3-7(12)5-8(4-6)13-10(16)14-9-1-2-17-15-9/h1-5H,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGHBTMIUGIIFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1NC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4929304.png)

![ethyl 1-[4-(acetylamino)benzyl]-4-(2-chlorobenzyl)-4-piperidinecarboxylate](/img/structure/B4929309.png)

![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-3-phenylpropanamide](/img/structure/B4929317.png)



![dimethyl 2-({[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)terephthalate](/img/structure/B4929377.png)
![3-oxo-1,1-diphenyl-1H,3H-2,1-[1,3,2]oxazaborolo[3,4-a][1]pyridin-8-ylium-1-uide](/img/structure/B4929402.png)
![3-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B4929406.png)
![N-(4-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B4929411.png)
![1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B4929413.png)
![8-methoxy-3a-methyl-2,3,3a,4,5,10-hexahydrocyclopenta[a]fluoren-3-yl acetate](/img/structure/B4929415.png)